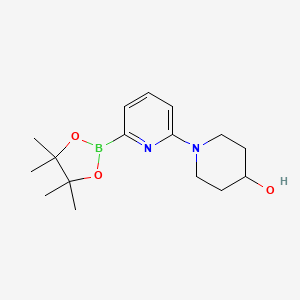

![molecular formula C10H9ClN2O2 B580935 Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate CAS No. 1296201-68-7](/img/structure/B580935.png)

Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate

Descripción general

Descripción

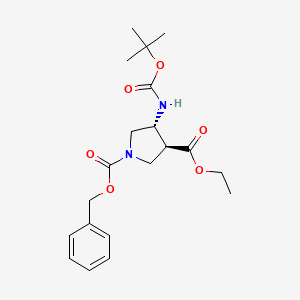

Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate is a chemical compound with the molecular weight of 224.65 . Its IUPAC name is ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate .

Molecular Structure Analysis

The InChI code for Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate is 1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate is a solid at room temperature . It should be stored in an inert atmosphere .Aplicaciones Científicas De Investigación

Synthesis of Novel Derivatives

A study by Ge et al. (2014) focused on synthesizing novel derivatives from Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate. The research synthesized a series of novel derivatives and characterized them using various spectroscopic techniques. The study provided detailed insights into the optical properties of these compounds, showing how different substituent groups affected their absorption and fluorescence characteristics. This research is crucial for understanding the fundamental properties of these compounds and their potential applications in various fields, such as materials science or chemical sensing (Ge et al., 2014).

Synthesis of Spiro Derivatives

In another study, Abe et al. (2010) synthesized Ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates from Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate. The study explored the interesting behavior of these spiro compounds in NMR spectra, providing insights into their structural and conformational properties. This research contributes to the understanding of the chemical behavior of these compounds and their potential applications in fields like NMR spectroscopy or structural chemistry (Abe et al., 2010).

Chemical Properties and Reactions

Investigating Optical Properties

Ge et al. (2011) also conducted a study on the synthesis and characterization of novel 1,3,4-oxadiazole-containing imidazo[1,5-a]pyridine derivatives. The research focused on understanding the optical properties of these compounds, analyzing their absorption and fluorescence spectra. The study provided valuable information on how the structure of these compounds influences their optical properties, which can be vital for applications in photonics and optoelectronics (Ge et al., 2011).

Synthesis of Pyrido and Imidazo Derivatives

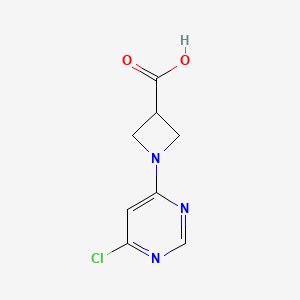

Arrault et al. (2002) worked on synthesizing functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives from Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate. The study explored the chemical reactions involved in the synthesis process and analyzed the structural aspects of the synthesized compounds. This research is significant for the development of new chemical entities with potential applications in medicinal chemistry or material science (Arrault et al., 2002).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that the negatively charged region exists in the o1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .

Mode of Action

The compound may interact with its targets through the negatively charged region in the O1 atom on the carbonyl group .

Result of Action

One study suggests that this derivative has potential value as an anticancer agent, as it is known that apoptosis evasion is an important hallmark of cancer, and apoptosis induction capacity is an important feature of any successful therapeutic agent .

Propiedades

IUPAC Name |

ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZDNEWTCXZFFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736440 | |

| Record name | Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate | |

CAS RN |

1296201-68-7 | |

| Record name | Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

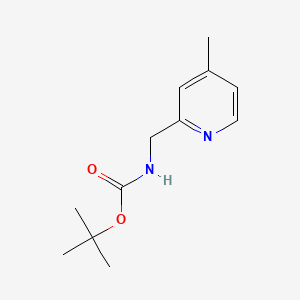

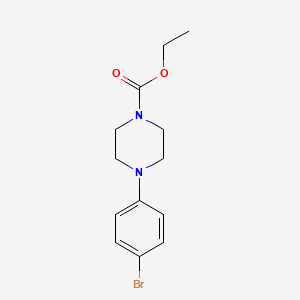

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B580860.png)

![tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B580861.png)

![1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B580870.png)